Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,4-disubstituted oxazoles, can be achieved through a [3 + 2] annulation process involving a terminal alkyne and a carboxamide, catalyzed by gold using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been found to temper the reactivities of in situ-generated gold carbenes, facilitating this type of synthesis (Luo et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of related compounds like methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate has been conducted using X-ray analysis, revealing details about the exocyclic carbonyl group and the methyl ester group linked to a heterocyclic ring system. The analysis provides insights into the dihedral angles and the participation of sulfur in molecular π-bonding, which are crucial for understanding the reactivity and stability of these compounds (Chan et al., 1977).
Chemical Reactions and Properties
Oxazole and thiazole molecules, closely related to methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate, undergo transformations under specific conditions. For instance, N-coordinated to manganese(i) oxazole and thiazole molecules can be converted into their respective carbene tautomers through acid-base reactions and subsequently transmetalated to gold(i), indicating the versatile chemical behavior of these compounds (Ruiz & Perandones, 2009).
Safety And Hazards
“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is classified as a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNEWWVQONQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.